N-Decylhydroxylamine
Description
Contextualizing N-Hydroxylamines as Subjects of Academic Inquiry
N-Hydroxylamines, compounds containing the -N(OH)- functional group, are versatile molecules that have garnered significant academic attention across various domains of chemical research. Their inherent reactivity, stemming from the presence of both a nitrogen and a hydroxyl group, allows them to participate in a diverse array of transformations. In organic synthesis, N-hydroxylamines serve as crucial intermediates and reagents. For instance, they have been conceptualized as a form of "tethered nitrogen" in the synthesis of complex alkaloids, enabling precise stereo- and regiochemical control during carbon-nitrogen bond formation nist.gov. This "tethering" mechanism temporarily links a nucleophilic nitrogen atom to a substrate, effectively rendering an intermolecular reaction intramolecular nist.gov.
Beyond their utility in constructing molecular scaffolds, N-hydroxylamines are also employed as coupling additives in peptide synthesis, where they can influence reaction yields and suppress racemization, offering potential alternatives to established reagents like N-hydroxybenzotriazole (HOBt) derivatives nist.gov. Furthermore, the N-hydroxylamine moiety is found in various natural products and has inspired investigations into their potential as bioactive compounds, including their emerging role as antibacterial agents against both Gram-positive and Gram-negative bacteria nist.govimsc.res.in. The ability of N-hydroxylamines to act as nucleophiles, forming covalent bonds with electrophilic centers, underpins their utility in modifying biomolecules such as DNA and proteins .
Rationale for Dedicated Research on N-Decylhydroxylamine
A significant rationale for studying this compound lies in its application as a building block for the synthesis of more complex molecules with specific biological activities. For example, this compound has been directly utilized in the preparation of macrocyclic inhibitors of Histone Deacetylase 11 (HDAC11) nih.gov. In this context, the alkyl chain length, including the decyl group, was found to be critical for achieving both the potency and selectivity of the resulting inhibitors against HDAC11 nih.gov. This highlights how tailoring the alkyl chain length in N-hydroxylamines, as exemplified by the decyl group, can lead to optimized interactions with target enzymes or receptors, thereby driving specific research endeavors. The compound can be synthesized efficiently, for instance, in 90% yield from 1-nitrodecane (B1618837) via reduction with tin(II) iodide guidechem.com.
Detailed Research Findings
Research has demonstrated the utility of this compound as a synthetic precursor in the development of potent enzyme inhibitors. In one notable study, this compound was successfully incorporated into a macrocyclic structure designed to inhibit Histone Deacetylase 11 (HDAC11) nih.gov.
The compound was coupled to a cyclic tetrapeptide precursor, leading to the formation of a macrocycle that exhibited significant inhibitory activity against HDAC11. The inhibitory constant (Ki) reported for this this compound-containing macrocycle was 4.7 nM nih.gov. This finding underscores the importance of the this compound moiety in conferring high potency to the resulting compound.
Further analysis in the same study indicated that the presence and specific length of the alkyl chain, such as the decyl chain, were crucial determinants for achieving both the desired inhibitory potency and selectivity towards HDAC11 nih.gov. This suggests that the hydrophobic interactions mediated by the decyl group play a vital role in the compound's binding affinity and specificity for the enzyme.
Table 1: Key Research Finding for this compound Derivative
| Compound Class | Inhibited Enzyme | Inhibitory Activity (Ki) | Role of this compound | Citation |
| Macrocyclic Histone Deacetylase 11 Inhibitor | HDAC11 | 4.7 nM | Synthetic building block; alkyl chain crucial for potency and selectivity | nih.gov |
Structure
3D Structure
Properties
CAS No. |
26228-72-8 |
|---|---|
Molecular Formula |
C10H23NO |
Molecular Weight |
173.30 g/mol |
IUPAC Name |
N-decylhydroxylamine |
InChI |
InChI=1S/C10H23NO/c1-2-3-4-5-6-7-8-9-10-11-12/h11-12H,2-10H2,1H3 |
InChI Key |
QOSAXOJJXBSPPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNO |
Origin of Product |
United States |
Synthetic Methodologies for N Decylhydroxylamine and Its Derivatives
Reduction-Based Synthetic Routes to N-Alkylhydroxylamines
Reduction-based methods are a cornerstone in the synthesis of N-alkylhydroxylamines, primarily involving the conversion of nitro compounds or oximes. These transformations require careful selection of reducing agents and catalysts to achieve the desired partial reduction to the hydroxylamine (B1172632) stage, avoiding over-reduction to the corresponding amine.
Reductive Transformation of Nitro Compounds
The reduction of nitroalkanes presents a direct route to N-alkylhydroxylamines. The key challenge in this approach is to control the reduction to prevent the formation of the primary amine as the final product. Various metal-based reducing systems have been developed to achieve this selectivity.
While direct utilization of tin(II) iodide for the reduction of nitroalkanes to N-alkylhydroxylamines is not extensively documented in readily available literature, related tin(II) systems have proven effective. For instance, tin(II) complexes prepared from tin(II) chloride or tin(II) benzenethiolate (B8638828) with benzenethiol (B1682325) and triethylamine (B128534) have been shown to reduce tertiary aliphatic nitro compounds to the corresponding hydroxylamines. mdma.ch This suggests the potential for tin(II) iodide to act as a precursor or a component in similar reducing systems. The general principle involves the tin(II) species acting as a reducing agent, transferring electrons to the nitro group in a controlled manner.
A notable study demonstrated that tin(II) complexes reduce tertiary aliphatic nitro compounds to hydroxylamines. mdma.ch In contrast, primary and secondary aliphatic nitro compounds are typically reduced to oximes under the same conditions. mdma.ch The reaction conditions, such as solvent and temperature, can influence the product distribution, with apolar solvents sometimes favoring the formation of hydroxylamines from secondary nitroalkanes. mdma.ch
Table 1: Reduction of Nitro Compounds using a Tin(II) Thiolate System mdma.ch
| Substrate | Product | Yield |
|---|---|---|
| Tertiary Nitroalkane | N-tert-Alkylhydroxylamine | Not specified |
| Secondary Nitroalkane | Oxime/Hydroxylamine | Byproduct formation |
A combination of a palladium catalyst and a silane (B1218182) or siloxane serves as an effective system for the reduction of aliphatic nitro compounds to N-alkylhydroxylamines. semanticscholar.org This method offers a milder alternative to some traditional reducing agents.
Specifically, the use of triethylsilane in the presence of a palladium(II) acetate (B1210297) catalyst has been reported for the successful conversion of nitroalkanes to their corresponding hydroxylamines. semanticscholar.orgmsu.edu For the reduction of 1-nitrodecane (B1618837) to N-hydroxyl-1-aminodecane (N-Decylhydroxylamine), triethylsilane was found to be an effective reducing agent, achieving an 85% conversion in two hours. msu.edu The presence of water was noted as being critical for high product yields, while anhydrous conditions resulted in lower yields. msu.edu An excess of triethylsilane is typically required to ensure the complete consumption of the starting nitroalkane. msu.edu
Polymethylhydrosiloxane (PMHS) is another siloxane that, in combination with a palladium catalyst such as palladium(II) acetate and aqueous potassium fluoride, can be used for the reduction of nitro groups. msu.eduresearchgate.net While these conditions have been optimized for the reduction of aromatic nitro compounds to anilines, the underlying principle of palladium-catalyzed hydride transfer from a silane or siloxane is applicable to aliphatic systems as well. semanticscholar.orgmsu.edu
Table 2: Palladium-Catalyzed Reduction of 1-Nitrodecane msu.edu
| Catalyst | Reducing Agent | Additive | Conversion to this compound |
|---|---|---|---|
| Pd(OAc)₂ | Triethylsilane | Water | 85% |
Oxime Reduction Strategies
The reduction of oximes provides another significant pathway to N-alkylhydroxylamines. nih.govepfl.chresearchgate.netmdpi.comresearchgate.net This method is attractive due to the accessibility of oximes from corresponding aldehydes and ketones. However, the reduction of the C=N bond in oximes must be performed selectively to avoid the cleavage of the N-O bond, which would lead to the formation of a primary amine. nih.govepfl.chresearchgate.netmdpi.comresearchgate.net
Conventional methods for oxime reduction often employ stoichiometric amounts of borohydride (B1222165) reagents. mdpi.com More recent advancements have focused on catalytic hydrogenation, which offers improved atom economy. Platinum-based heterogeneous catalysts in the presence of a strong Brønsted acid have been used for this purpose. nih.govepfl.chresearchgate.net Homogeneous catalysts, including iridium-based complexes, have also been developed and have shown high turnover numbers. nih.govmdpi.com For instance, a chiral cyclometalated Cp*Ir(III) methanesulfonate (B1217627) complex has been identified as a highly efficient catalyst for the hydrogenation of oximes to hydroxylamines, achieving yields of up to 99% for a variety of substrates. mdpi.com
The choice of catalyst and reaction conditions is crucial to prevent over-reduction. For example, while platinum on carbon (Pt/C) can be effective, other catalysts like palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) may be inactive under certain hydrogenation conditions. researchgate.net
Table 3: Catalytic Systems for Oxime Reduction to Hydroxylamines
| Catalytic System | Reductant | Key Features |
|---|---|---|
| Platinum-based heterogeneous catalysts | H₂ | Requires a strong Brønsted acid. nih.govepfl.chresearchgate.net |
| Iridium-based homogeneous catalysts | H₂ | High turnover numbers and enantioselectivity. nih.govmdpi.com |
Alkylation and N-Functionalization Approaches
Alkylation methods provide a versatile route to N-alkylhydroxylamines, starting from hydroxylamine or its derivatives and introducing the desired alkyl group through a nucleophilic substitution reaction.
Direct N-Alkylation and Subsequent Hydrolysis
The synthesis of N-alkylhydroxylamines can be achieved through the direct alkylation of hydroxylamine or N-substituted hydroxylamines with alkyl halides. google.comgoogle.com This approach is a classical method for forming the C-N bond in these molecules.
The process typically involves the reaction of an N-protected hydroxylamine derivative with an alkylating agent, such as decyl bromide or iodide, to introduce the decyl group. The use of a protecting group on the nitrogen or oxygen atom of hydroxylamine is often necessary to control the regioselectivity of the alkylation and to prevent over-alkylation. Following the successful introduction of the decyl group, the protecting group is removed through a hydrolysis step to yield the final this compound.
Phthalimide-Mediated Alkylation Followed by Hydrazinolysis
The synthesis of this compound can be achieved through a well-established synthetic route known as the Gabriel synthesis. This method provides a reliable means of preparing primary amines and can be adapted for the synthesis of N-substituted hydroxylamines. The process involves two key steps: the N-alkylation of a phthalimide (B116566) derivative and the subsequent cleavage of the resulting product to yield the desired hydroxylamine.
Initially, N-hydroxyphthalimide is reacted with a suitable decyl halide, such as 1-bromodecane (B1670165) or 1-iododecane, in the presence of a base. The base, typically potassium carbonate or triethylamine, deprotonates the hydroxyl group of N-hydroxyphthalimide, forming a nucleophilic oxygen species. This nucleophile then displaces the halide from the decyl chain in a nucleophilic substitution reaction (SN2), leading to the formation of N-(decyloxy)phthalimide. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) to facilitate the dissolution of reactants and promote the SN2 mechanism.
The subsequent step involves the hydrazinolysis of the N-(decyloxy)phthalimide intermediate. This is achieved by treating the intermediate with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, such as ethanol (B145695) or methanol. The hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide (B32825) byproduct and the liberation of the desired this compound. The phthalhydrazide is often insoluble in the reaction solvent and can be easily removed by filtration, simplifying the purification of the final product.
Alkylation: N-hydroxyphthalimide + 1-Decyl halide (e.g., 1-bromodecane) + Base (e.g., K₂CO₃) in DMF → N-(decyloxy)phthalimide + Salt + H₂O
Hydrazinolysis: N-(decyloxy)phthalimide + Hydrazine hydrate in Ethanol → this compound + Phthalhydrazide
This method is advantageous due to the commercial availability of the starting materials and the generally high yields obtained. The phthalimide group serves as an effective protecting group for the hydroxylamine functionality, preventing undesired side reactions during the alkylation step.
Table 1: Reaction Parameters for Phthalimide-Mediated Synthesis of N-Alkylhydroxylamines
| Parameter | Description | Typical Conditions |
| Starting Material | Phthalimide derivative | N-Hydroxyphthalimide |
| Alkylating Agent | Alkyl halide | 1-Bromodecane, 1-Iododecane |
| Base | For deprotonation | Potassium carbonate, Triethylamine |
| Solvent (Alkylation) | Aprotic polar solvent | Dimethylformamide (DMF) |
| Cleavage Reagent | For phthalimide removal | Hydrazine hydrate |
| Solvent (Hydrazinolysis) | Protic solvent | Ethanol, Methanol |
| Byproduct | Stable and easily removed | Phthalhydrazide |
Advanced Synthetic Protocols Employing this compound as a Key Building Block
This compound serves as a versatile building block in more complex synthetic strategies, enabling the construction of sophisticated molecular architectures. Its bifunctional nature, possessing both a nucleophilic hydroxylamine group and a long lipophilic alkyl chain, makes it a valuable component in the synthesis of macrocycles and stereodefined molecules.
Integration into Macrocyclic Architectures
The incorporation of this compound into macrocyclic structures is a strategy employed in the design of molecules with specific host-guest binding properties, ionophoric capabilities, or biological activities. The hydroxylamine moiety can be converted into a hydroxamic acid, a well-known metal-chelating group, making these macrocycles potential candidates for applications in sensing, catalysis, or as therapeutic agents. acs.orgnih.gov
The synthesis of such macrocycles often involves a multi-step sequence where this compound is first functionalized to introduce reactive groups at both the nitrogen and the terminus of the decyl chain. For instance, the hydroxyl group of this compound can be protected, and the terminal end of the decyl chain can be modified to bear a reactive functional group, such as an ester or a carboxylic acid. This difunctionalized precursor can then be reacted with another bifunctional molecule in a high-dilution macrocyclization reaction to favor the formation of the cyclic monomer over intermolecular polymerization.
Common macrocyclization strategies that could incorporate this compound derivatives include:
Macrolactamization: A long-chain amino acid derived from this compound can be cyclized to form a macrolactam.
Macrolactonization: A hydroxy acid precursor incorporating the this compound unit can undergo intramolecular esterification.
Ring-closing metathesis (RCM): If the this compound derivative and its coupling partner contain terminal alkenes, RCM can be employed to form the macrocycle.
The long decyl chain of this compound can influence the conformation and lipophilicity of the resulting macrocycle, potentially enhancing its membrane permeability or its ability to create a specific binding pocket.
Mitsunobu Reaction for Stereodefined N-Substituted Hydroxylamine Synthesis
The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of alcohols to a variety of other functional groups, including amines, with inversion of stereochemistry. nih.govorganic-chemistry.org This reaction can be adapted for the stereoselective synthesis of N-substituted hydroxylamine derivatives, including those of this compound.
In this context, a chiral secondary alcohol can be reacted with N-hydroxyphthalimide in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then attacked by the N-hydroxyphthalimide nucleophile in an SN2 fashion. This results in the formation of an N-alkoxyphthalimide with inversion of the stereocenter at the carbon atom that was attached to the hydroxyl group of the starting alcohol. nih.gov Subsequent hydrazinolysis, as described in section 2.2.2, would then yield the chiral, stereodefined N-substituted hydroxylamine.
This methodology is particularly valuable for the synthesis of enantiomerically pure this compound derivatives where the decyl chain is attached to a chiral center. The ability to control the stereochemistry is crucial in the development of chiral ligands, catalysts, and biologically active molecules where specific stereoisomers exhibit desired properties.
Table 2: Key Reagents in the Mitsunobu Reaction for N-Substituted Hydroxylamine Synthesis
| Reagent | Role in the Reaction | Common Examples |
| Alcohol | Substrate with stereocenter to be inverted | Chiral secondary alcohols |
| Nucleophile | Nitrogen source | N-Hydroxyphthalimide |
| Phosphine | Activates the alcohol | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | Oxidant, facilitates phosphine oxide formation | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |
Mechanistic Investigations into N Decylhydroxylamine Reactivity
Fundamental Reaction Pathways and Electronic Properties
The core of N-Decylhydroxylamine's reactivity lies within its hydroxylamine (B1172632) moiety (-NHOH). This functional group, encompassing both nitrogen and oxygen atoms with lone pairs, dictates its behavior in various chemical transformations.
Nucleophilic Reactivity of the Hydroxylamine Moiety
The hydroxylamine moiety in this compound exhibits nucleophilic characteristics, enabling it to engage in reactions by donating its lone pair of electrons to electrophilic centers. Hydroxylamines, in general, are noted for an "alpha-effect," which means they display enhanced nucleophilicity beyond what might be predicted solely based on their basicity, often reacting significantly faster than ammonia (B1221849) in aqueous solutions masterorganicchemistry.comresearchgate.net. This effect is attributed to the presence of an adjacent atom (oxygen) bearing a lone pair, which can influence the reactivity of the nitrogen atom masterorganicchemistry.com. Studies on the kinetics of hydroxylamines have shown that their relative reactivities in different solvents, such as water and acetonitrile, remain largely consistent, indicating that the intrinsic electronic properties of these nucleophiles are only marginally affected by solvation researchgate.net.
Redox Chemistry of this compound
This compound participates in various redox reactions, which fundamentally involve the transfer of electrons between reacting species libretexts.orgalloprof.qc.ca. In these reactions, one species undergoes oxidation (loses electrons, increasing its oxidation number), while another undergoes reduction (gains electrons, decreasing its oxidation number) savemyexams.compandai.org.
Hydroxylamines, including those with alkyl substituents like this compound, can be oxidized to yield nitroso compounds (R-N=O) wikipedia.org. This transformation involves the further oxidation of the hydroxylamine functional group. Mechanistically, such oxidations can proceed via hydrogen atom transfer (HAT) processes, where hydrogen atoms are successively removed from the hydroxylamine intermediate, leading to the formation of the nitroso product nih.gov.
This compound itself can be synthesized through reductive pathways, demonstrating the broader reductive chemistry associated with this class of compounds. For instance, this compound can be obtained in high yield (90%) from the reduction of 1-nitrodecane (B1618837) using tin(II) iodide in tetrahydrofuran (B95107) thieme-connect.de. This highlights its position as an intermediate or product in the reduction of nitro compounds. Furthermore, this compound has been implicated in the room-temperature reduction of aromatic nitro groups, suggesting its role in broader reductive processes that can lead to the formation of amines lookchem.com. While the direct use of this compound to reduce carbonyl groups to amines is not explicitly detailed in available literature, the general principle of reductive amination involves the conversion of carbonyl groups to amines via an imine intermediate, typically using an amine and a reducing agent wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com.
N-Hydroxylamines, including N-(n-decyl)hydroxylamine, exhibit activity as radical scavengers and interact with various radical species. They have been shown to inhibit the reduction of cytochrome c by superoxide (B77818) radicals at relatively high concentrations (5-10 mM) google.com. Beyond inhibition, these compounds can also catalyze the dismutation of superoxide radicals to produce hydrogen peroxide (H₂O₂) google.com. This radical scavenging capability aligns with the general understanding that primary hydroxylamines can function as antioxidants thieme-connect.de. The efficacy of compounds in scavenging free radicals is commonly assessed through various assays, such as those involving DPPH and ABTS radicals researchgate.netnih.gov.
Investigating the kinetics and mechanisms of redox reactions involving this compound is crucial for a comprehensive understanding of its reactivity. Such studies typically involve the development of multistep kinetic models that account for the formation and rapid reactions of transient intermediates researchgate.netunideb.hu. To fully elucidate the intricate details of these systems, it is essential to analyze reaction stoichiometry over time, determine final stoichiometries, and study kinetic properties across a wide range of experimental conditions researchgate.net. Factors such as solvent polarity, temperature, and reactant concentrations can significantly influence reaction rates and catalytic activities . Techniques like kinetic profiling, often involving UV-Vis spectroscopy to monitor reaction rates, and the use of mechanistic probes (e.g., radical scavengers), are valuable tools for clarifying reaction pathways . Additionally, computational methods, such as Density Functional Theory (DFT) calculations, can provide theoretical insights into reactivity trends and reaction mechanisms .
Alkylation and Arylation Reaction Mechanisms
Hydroxylamines, including this compound, typically react with alkylating agents primarily at the nitrogen atom, leading to N-alkylation. For instance, the reaction of a hydroxylamine (R-NH-OH) with an alkyl halide (R'-X) generally yields an N-alkylhydroxylamine (R-NH-OH) with the elimination of HX wikipedia.org. This preference for N-alkylation is a common characteristic of hydroxylamines.
However, O-alkylation can also occur, particularly when the hydroxylamine's hydroxyl group is deprotonated by a strong base, such as sodium hydride, to form an alkoxide (R-NH-ONa). This alkoxide can then react with an alkyl halide (R'-X) to yield an O-alkylhydroxylamine (R-NH-O-R') wikipedia.org. For N-hydroxylamines with N-electron-withdrawing substituents (hydroxamic acids), the oxygen atom can act as a reactive nucleophile in transition-metal-catalyzed allylic substitutions organic-chemistry.org. For example, palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonate can afford linear hydroxylamines organic-chemistry.org.
In the context of arylation, the reactivity of hydroxylamines can also be influenced by the nature of the arylating agent and the reaction conditions. For instance, N-hydroxyphthalimide and N-hydroxysuccinimide have been arylated with diaryliodonium salts to produce N-aryloxyimides organic-chemistry.org. A palladium-catalyzed O-arylation of ethyl acetohydroximate, serving as a hydroxylamine equivalent, with aryl chlorides, bromides, and iodides, has also been reported, providing access to O-arylhydroxylamines organic-chemistry.org. While specific mechanistic details for this compound's arylation are not extensively detailed in the provided snippets, the general principles of hydroxylamine reactivity suggest similar pathways, potentially involving nucleophilic attack at either nitrogen or oxygen, depending on the substituents and reaction environment.
Ene-Type Reactions Involving Derived Nitroso Compounds
This compound can be oxidized to its corresponding nitroso compound. Nitroso compounds are characterized by a nitric oxide (-N=O) group attached to an organic moiety wikipedia.org. The controlled oxidation of N-alkylhydroxylamines is a common method for the production of nitroso compounds, utilizing a variety of oxidizing agents nih.gov. For example, diethyl azodicarboxylate (I) has been shown to be an effective reagent for the oxidation of hydroxylamines to nitroso compounds, with good yields for aromatic hydroxylamines, though less satisfactory for aliphatic ones like N-benzylhydroxylamine rsc.org. Molecular oxygen in the presence of specific catalysts can also oxidize hydroxylamine compounds to nitroso compounds in organic solvents google.com.
Once formed, these derived nitroso compounds can participate in ene reactions. Ene reactions are pericyclic reactions involving an alkene with an allylic hydrogen (the 'ene') and a compound with an electron-deficient multiple bond (the 'enophile'), resulting in allylic transposition of the carbon-carbon double bond with functionalization illinois.edu. Nitroso compounds are highly reactive enophiles due to their low excitation energy and small HOMO-LUMO energy gap illinois.edu.
Theoretical studies, including those using UB3LYP, CASPT2, UCCSD(T), and UQCISD(T) methods, indicate that the ene reactions of nitroso compounds proceed via stepwise paths involving polarized diradical intermediates rsc.orgnih.govresearchgate.net. These intermediates possess unusual properties, including high rotational barriers about formally single bonds, which allow them to maintain stereochemical relationships rsc.orgresearchgate.net. The formation of this polarized diradical is often the rate-determining step illinois.eduresearchgate.netpku.edu.cn. For instance, quantum-chemical calculations for nitroso-ene reactions reveal that the first step, C-N bond formation to generate a diradical or zwitterionic intermediate, is rate-determining, followed by a rapid hydrogen-transfer step researchgate.netpku.edu.cn.
The diradicals may exchange the RNO moiety between the two ends of the alkene via an aziridine (B145994) N-oxide, though this aziridine N-oxide cannot be accessed directly from reactants and does not directly lead to ene products rsc.orgnih.govresearchgate.net. This intermediate provides a mechanism for the RNO moiety to translate from one end of the alkene to the other nih.gov.
Structure-Reactivity Relationships and Kinetic Parameters
The reactivity of this compound is intricately linked to its molecular structure, particularly the length of its alkyl chain and the presence of the hydroxylamine functional group, as well as the surrounding environmental conditions such as pH.
Influence of Alkyl Chain Length on Reaction Kinetics and Steric Effects
The alkyl chain length in N-alkylhydroxylamines significantly influences their reaction kinetics and the role of steric effects. Studies on N-alkylhydroxylamines have shown that the length of the linear alkyl group can impact their activity. For instance, in some biological contexts, N-hydroxylamine derivatives with linear alkyl groups shorter than six carbon atoms were found to be inactive, suggesting that inductive effects generated by shorter chains might be insufficient to stabilize certain reactive species acs.org. Conversely, a linear aliphatic N-hydroxylamine with six carbon atoms and a cyclic aliphatic hydroxylamine with seven carbon atoms exhibited antimicrobial activity acs.org.
In the context of O-alkylhydroxylamines, steric hindrance from longer alkyl chains, such as a decyl chain, can slow down reaction kinetics compared to shorter-chain analogs . This suggests that the physical bulk of the decyl group in this compound could impede the approach of reactants to the reactive nitrogen or oxygen centers, thereby affecting reaction rates. For example, in the inhibition of soybean lipoxygenase-1 by sucrose (B13894) esters of fatty acids, the inhibitory effect increased with the carbon number of the fatty acid up to 12, after which it remained constant, indicating an optimum chain length for binding tandfonline.com. While this example is for an O-alkyl chain on a different molecule, it illustrates the general principle of how alkyl chain length can influence molecular interactions and kinetics.
Research into the synthesis of N-alkoxy amines has also demonstrated that substrates bearing diverse α-alkyl substituents with varied aliphatic chain lengths are tolerated in certain reactions, highlighting the broad scope of reactivity despite steric considerations nih.govacs.org. However, the notably reduced nucleophilicity of the nitrogen atom in N-alkoxy amines, coupled with low bond dissociation energies of labile N-O bonds, can pose challenges in asymmetric synthetic strategies nih.gov.
Comparative Analysis of Reactivity with Hydroxylamine Analogues
This compound's reactivity can be understood by comparing it to other hydroxylamine analogues. Hydroxylamine (NH₂OH) itself is a weak base with a pKa of 6.03 wikipedia.org. It can react as a nucleophile through its nitrogen atom, especially with carbonyl compounds, or through its oxygen atom as an anion at high pH researchgate.net. The zwitterionic form of hydroxylamine (NH₃⁺-O⁻) is also highly reactive and is well-suited for substitution reactions involving addition-intermediates due to favorable proton transfer researchgate.netumich.edu.
N-substituted hydroxylamines, like this compound, generally show similar reactivity patterns to unsubstituted hydroxylamine but with modifications due to the substituent. For instance, alkylation of hydroxylamine or N-alkylhydroxylamines typically proceeds at the nitrogen atom wikipedia.org. However, the presence of an N-alkyl group introduces steric and electronic effects that can alter reactivity. For example, the increased steric bulk of aminating reagents, such as N-alkylhydroxylamines, can prevent productive reactivity with certain catalysts amazonaws.com. Additionally, electron-donating alkyl substituents can increase the electron density at the nitrogen center, potentially decreasing the electrophilicity of the aminating species amazonaws.com.
O-substituted hydroxylamines, such as O-decylhydroxylamine, exhibit distinct behavior compared to N-substituted analogues. For example, O-decylhydroxylamine has low solubility in water and reacts slowly with DNA in a pH-dependent manner, whereas O-methoxyhydroxylamine has high water solubility and reacts rapidly with DNA in a pH-independent manner . This highlights how the position and nature of the substituent drastically alter the compound's properties and reactivity.
Furthermore, the stability of hydroxylamine derivatives can vary. Secondary hydroxylamines, when exposed to air for weeks, can degrade to nitrones wikipedia.org. The instability of N-H forms of O-tosyl hydroxylamines necessitates in situ removal of protecting groups from nitrogen frontiersin.orgnih.gov.
pH-Dependent Reactivity Profiles and Stability Considerations
The reactivity and stability of hydroxylamines, including this compound, are significantly influenced by pH. Hydroxylamine itself is a base with a pKa of 6.03, and its protonation state changes with pH wikipedia.org. It can react as a nucleophile in three forms: the neutral species (NH₂OH), the anion (NH₂O⁻) at high pH, and the ammonia oxide zwitterion (NH₃⁺-O⁻) researchgate.net. The pH-dependent reactivity of hydroxylamine has been observed in various reactions, such as acyl transfer reactions, where a change in mechanism can occur with varying pH acs.org.
For N-alkylhydroxylamines, the pH of the solution plays a critical role in their stability and reactivity. For instance, crown-hydroxylamine complexes exhibit pH-dependent behavior, where the efficiency of metal binding increases upon deprotonation of the hydroxylamine groups springernature.comresearchgate.net. This suggests that the deprotonated form of the hydroxylamine moiety is more active in certain interactions.
The oxidation of hydroxylamine compounds to nitroso compounds can also be pH-sensitive. While molecular oxygen can be used as an oxidizing agent, it is important that the hydroxylamine compound is substantially free of contamination with other amines, as alkalinity of the reaction solution can lead to oxidation to the oxime instead of the nitroso compound google.com.
Applications of N Decylhydroxylamine in Advanced Organic Synthesis
N-Decylhydroxylamine as a Chemical Reagent
This compound's reactive hydroxylamine (B1172632) functional group enables its use in diverse synthetic methodologies, where it can mediate specific organic transformations and act as a stabilizer to enhance reaction outcomes.
Mediating Specific Organic Transformations
This compound (often referred to as O-Decylhydroxylamine in some literature) is employed as a reagent in various organic synthesis reactions. It participates in both oxidation and reduction processes. For instance, it can undergo oxidation to form nitroso compounds, utilizing reagents such as hydrogen peroxide (H₂O₂) in acidic or neutral media or potassium permanganate (B83412) (KMnO₄) under controlled temperatures.
Furthermore, this compound acts as a reducing agent, facilitating the conversion of carbonyl groups into primary amines. This transformation can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (B1222165) (NaBH₄) in methanol.
The hydroxylamine group of this compound is also capable of participating in nucleophilic substitution reactions, including alkylation and arylation. For example, it reacts with alkyl halides (e.g., CH₃(CH₂)₅I) in polar aprotic solvents and with benzyl (B1604629) halides under basic conditions, such as in the presence of sodium bicarbonate (NaHCO₃). Notably, reactions involving O-benzylhydroxylamine have demonstrated high efficiency, yielding N-alkylated products with 85–92% conversion.
Table 1: Examples of Organic Transformations Mediated by this compound
| Transformation Type | Reagents/Conditions | Product Type | Example Substrate | Yield (%) | Citation |
| Oxidation | H₂O₂ (30%), pH 4, 25°C, 6h | Nitroso derivative | This compound | 78 | |
| Oxidation | KMnO₄ (0.1 M), 50°C, 3h | Nitroso derivative | This compound | 65 | |
| Reduction | LiAlH₄ in anhydrous ether or NaBH₄ in methanol | Primary amine | Carbonyl compounds | - | |
| Alkylation | O-benzylhydroxylamine, NaHCO₃, DCM, 6h | N-alkylated products | Benzyl chloride | 88 |
Role as a Stabilizer in Chemical Reactions for Yield and Selectivity Enhancement
This compound functions as a stabilizer in certain chemical reactions, contributing to improved reaction yields and enhanced selectivity. In chemical reaction engineering, yield quantifies the amount of desired product formed relative to the amount of reactant consumed, while selectivity measures the ratio of the desired product to undesired by-products in systems with multiple reactions. chemenggcalc.com The use of stabilizers can mitigate side reactions or degradation pathways, thereby directing the reaction towards the desired product and optimizing its formation. whiterose.ac.uk While the precise mechanisms of stabilization by this compound are context-dependent, its presence can contribute to more efficient and controlled synthetic processes.
Utilization as a Synthetic Building Block
Beyond its role as a reagent, this compound is a valuable synthetic building block, integral to the construction of complex molecules with diverse applications, particularly in the pharmaceutical and materials sciences.
Synthesis of Pharmaceutical Intermediates and Drug Candidates
This compound is employed in the synthesis of primary amines, which are vital components in the production of pharmaceutical intermediates. Pharmaceutical intermediates are crucial chemical compounds that serve as foundational building blocks for active pharmaceutical ingredients (APIs), directly influencing the quality and efficacy of final drug products. sarex.com
The hydroxylamine moiety itself is a relevant structural scaffold in medicinal chemistry, and derivatives, such as hydroxamic acids, are widely recognized for their ability to chelate metal ions like Fe(III) and Zn(II). unimi.it This chelating property makes them attractive as pharmacophores in the design of metalloenzyme inhibitors, including histone deacetylase (HDAC) inhibitors. unimi.it
In a notable application, this compound was directly incorporated into the synthesis of novel macrocyclic inhibitors of Histone Deacetylase 11 (HDAC11). nih.govacs.orgchemrxiv.org Specifically, this compound was coupled to a cyclic tetrapeptide precursor to yield compound 1, a potent HDAC11 inhibitor with a K_i value of 4.7 nM. nih.govacs.org This demonstrates its utility in constructing complex molecular architectures relevant to drug discovery.
Construction of Pharmacologically Relevant Scaffolds and Inhibitors
This compound serves as a key component in the construction of pharmacologically relevant scaffolds and inhibitors. The incorporation of N-alkylated hydroxamic acid moieties, often derived from N-alkylated hydroxylamines like this compound, has proven to be a viable strategy for targeting enzymes such as HDAC11. nih.govacs.org
Research has shown that coupling this compound to a cyclic tetrapeptide precursor can lead to macrocyclic compounds that are potent and selective inhibitors of HDAC11. nih.govacs.orgchemrxiv.org For instance, compound 1, synthesized using this compound, exhibited a K_i value of 4.7 nM against HDAC11, while a similar compound (compound 2) with an N-tetradecyl-containing amino acid building block showed a K_i of 2.1 nM. nih.govacs.org These macrocycles were found to be cell-permeating and displayed high affinity for the enzyme. nih.govacs.org The length of the alkyl chain attached to the hydroxylamine group significantly influences the selectivity and potency of these inhibitors. acs.org
Table 2: HDAC11 Inhibitors Synthesized Using this compound Derivatives
| Compound | Description | K_i (HDAC11) | Citation |
| Compound 1 | Macrocycle from this compound and cyclic tetrapeptide precursor | 4.7 nM | nih.govacs.org |
| Compound 2 | Macrocycle from N-tetradecyl-containing amino acid building block | 2.1 nM | nih.govacs.org |
N-substituted hydroxylamines, in general, hold an important position in natural product synthesis and contribute to drug development as pharmacophores, which are the essential features of a drug molecule that are responsible for its biological activity. thieme-connect.de
Precursor in the Synthesis of Functionalized Surfactants
This compound acts as a precursor in the synthesis of amine-based surfactants. Surfactants are compounds that lower the surface tension (or interfacial tension) between two liquids, between a gas and a liquid, or between a liquid and a solid. They are essential in various industrial applications, including detergents and emulsifiers. The decyl chain provides the necessary hydrophobic character for surfactant activity, while the hydroxylamine group can be further functionalized to impart specific properties.
Interestingly, "hydroxylamine-O-decyl" (likely referring to this compound) has also been identified as a major compound in the n-hexane leaves fraction of Androsace foliosa, a medicinal plant. researchgate.net This natural occurrence suggests its potential for diverse applications beyond industrial surfactants, including roles as a flavor enhancer, insecticide, spice, antioxidant, and photosensitive material. researchgate.net The ability to functionalize the hydroxylamine group makes this compound a versatile starting material for designing surfactants with tailored properties for specialized applications.
Catalytic Roles and Collaborative Methodologies
Research on the direct catalytic roles of this compound in advanced organic synthesis is limited. Available literature primarily describes the applications of O-Decylhydroxylamine (CH₃(CH₂)₉ONH₂) as a reagent and stabilizer. O-Decylhydroxylamine is utilized in various organic synthesis reactions, including the formation of nitroso compounds through oxidation and the production of primary amines via reduction. It also functions as a stabilizer for certain chemical reactions, enhancing reaction yields and selectivity. The mechanism of action for such hydroxylamine derivatives often involves their ability to act as nucleophiles due to the presence of the hydroxylamine group, forming covalent bonds with electrophilic centers in target molecules.
Integration with Metal-Catalyzed Organic Transformations
While this compound itself is not widely documented as a catalyst or a primary ligand in metal-catalyzed organic transformations, the broader field of transition metal catalysis heavily relies on the design and application of various ligands. Nitrogen-containing ligands, including those with sp²- and sp³-hybridized nitrogen atoms, are crucial in modulating the stereoelectronic properties of metal centers, thereby influencing catalytic activity, selectivity, and stability. nih.gov These ligands can stabilize ground states or activated states, control selectivities (chemo-, regio-, stereo-), and direct substrate activation. nih.gov
Hydroxylamines, in general, despite their rich coordination chemistry, are rarely used as ligands for transition metal coordination compounds due to the potential instability of their complexes, which can undergo decomposition, disproportionation, and oxidation processes. nih.gov However, there are efforts to design more stable macrocyclic poly-N-hydroxylamines (crown-hydroxylamines) that can form complexes with d-metal ions and potentially serve in aerobic oxidation catalysis. nih.gov These studies highlight the potential of hydroxylamine motifs to stabilize higher oxidation states of d-metals and participate in electron transfer events via nitroxyl (B88944) radical species. nih.gov
Contribution to Novel Organic Reaction Development
The development of novel organic reactions often involves the discovery and application of new reagents or the innovative use of existing compounds. Organic chemistry plays a pivotal role in this endeavor by providing the foundation for understanding and manipulating essential molecules and synthesizing novel compounds with specific chemical structures. sigmaaldrich.com Effective synthetic strategies require the development of novel selective reactions and reagents. googleapis.com
Hydroxylamines, including O-Decylhydroxylamine, have been shown to act as versatile reagents in various transformations. For example, O-Decylhydroxylamine participates in nucleophilic substitution reactions, such as alkylation and arylation, yielding N-alkylated products with good efficiency. The steric hindrance from the decyl chain in such compounds can influence reaction kinetics compared to shorter-chain analogs. Additionally, hydroxylamines can serve as precursors for other functional groups or as building blocks for complex molecules. For instance, multifunctional hydroxylamines (MFHAs) containing both alkyl halide and O-activated hydroxylamine moieties have been developed as convenient building blocks and electrophilic aminating reagents for the synthesis of structurally complex N-unprotected secondary amines and N-heterocycles. chemrxiv.org These reactions can proceed without the use of catalysts or additives. chemrxiv.org
While direct examples of this compound contributing to the development of catalytic novel organic reactions are not highlighted in the provided information, its potential as a unique reagent for specific transformations, given its nucleophilic and redox properties (as observed for O-Decylhydroxylamine), remains a general area of interest for hydroxylamine derivatives in synthetic methodology.
N Decylhydroxylamine in Chemical Biology and Biomolecular Research
Site-Selective Chemical Modification of Nucleic Acids
The ability to selectively modify nucleic acids is crucial for understanding their function and for the development of DNA-based diagnostics and nanotechnology. N-Decylhydroxylamine serves as a valuable reagent in this context, enabling the precise chemical alteration of DNA.
Hydroxylamine (B1172632) and its derivatives are known to react selectively with certain cytosine nucleobases, particularly those that have been modified or are in a specific chemical environment. For instance, the formyl group of 5-formylcytosine (B1664653) (5fC), an oxidation product of the epigenetic mark 5-methylcytosine, is susceptible to chemoselective reaction with hydroxylamines to form a stable oxime linkage. nih.govacs.org This reaction provides a covalent tag at a specific epigenetic site.
Similarly, this compound can be employed to target such reactive cytosine derivatives. The reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the cytosine base, leading to the formation of a new covalent bond. The presence of the decyl group on the nitrogen results in the introduction of a long alkyl chain at the modification site, fundamentally altering the local properties of the DNA duplex.
Table 1: Reaction of this compound with a Modified Cytosine Base
| Reactant 1 | Reactant 2 | Product | Bond Type |
|---|
The ten-carbon alkyl (decyl) chain of this compound plays a critical role in its function, particularly in complex biological media. It has been demonstrated that the modification of cationic polymers with hydrophobic groups, such as alkyl chains, can increase the stability of their complexes with nucleic acids and promote interactions with cellular components like membranes. nih.gov
By analogy, the decyl chain imparts significant hydrophobic character to the this compound molecule. This property can enhance the efficiency of DNA modification within nonpolar or amphiphilic environments, such as near cell membranes or within protein-DNA complexes. The hydrophobic interactions between the decyl chain and its surroundings can help to localize the reagent, increasing its effective concentration near the target DNA sequence and thereby facilitating the modification reaction.
The modification of DNA with this compound can be designed as the first step in a two-step orthogonal functionalization strategy. This is achieved by using a bifunctional hydroxylamine reagent that, in addition to the hydroxylamine group and the decyl chain, also contains a bioorthogonal handle, such as an azide (B81097) or an alkyne.
In this approach, the hydroxylamine first reacts with a target cytosine base, covalently attaching the decyl group and the bioorthogonal handle to the DNA. nih.gov This handle does not react with biological molecules within the cell, making it "orthogonal." In a second step, a probe molecule (e.g., a fluorophore, a biotin (B1667282) tag, or a drug molecule) containing the complementary click chemistry partner (an alkyne for an azide, or vice versa) is introduced. The two partners react specifically and efficiently in a copper-catalyzed or strain-promoted click reaction, linking the probe to the DNA at the desired site. semanticscholar.orgnih.gov This powerful, two-step method allows for the versatile and highly specific labeling of DNA for various research and diagnostic applications.
Protein Modification Strategies
Site-specific protein modification is essential for creating therapeutic protein conjugates, studying protein function, and developing protein-based diagnostics. This compound can be integrated into strategies for the precise chemical engineering of proteins, particularly at their N-terminus.
A biomimetic strategy inspired by the catalytic cycle of copper amine oxidases (CuAOs) enables the highly selective modification of a protein's N-terminus. nih.gov This method utilizes an ortho-quinone reagent to selectively oxidize the α-amine of the N-terminal amino acid, converting it into a reactive aldehyde or ketone handle. nih.govresearchgate.netresearchgate.net This transformation is highly specific for the N-terminus, leaving the numerous ε-amine groups of internal lysine (B10760008) residues untouched.
Once the N-terminal carbonyl group is installed, it becomes a target for ligation with various nucleophiles. This compound can serve as such a nucleophile, reacting with the newly formed aldehyde or ketone to create a stable oxime bond. nih.govnih.gov This ligation step covalently attaches the this compound to the N-terminus of the protein, effectively creating a protein-small molecule conjugate with a precisely defined structure.
Table 2: Two-Step N-Terminal Protein Modification
| Step | Process | Reagent | Functional Group Generated/Reacted |
|---|---|---|---|
| 1 | N-Terminal Oxidation | ortho-Quinone | α-Amine → Aldehyde/Ketone |
The ability to precisely modify proteins at their N-terminus is a powerful tool for creating protein analogs to probe biological functions. The quinone-mediated oxidation and subsequent ligation strategy can be used to generate libraries of protein variants, each with a different chemical moiety attached to the N-terminus. nih.govdntb.gov.ua
By ligating this compound, researchers can introduce a defined hydrophobic element at a specific site on the protein's surface. These protein analogs can then be used in mechanistic studies to understand how N-terminal modifications affect protein structure, stability, protein-protein interactions, or biological activity. For example, a series of 17 analogs of the macrophage inflammatory protein 1β (MIP-1β) were prepared using this N-terminal modification strategy to investigate their anti-HIV activity. nih.govresearchgate.net Such approaches, which fall under the broader category of chemical protein synthesis, provide access to novel protein structures that are not achievable through standard genetic engineering methods, thereby expanding the tools available for biological inquiry. researchgate.netspringernature.comnih.gov
Probing Enzyme Systems and Biological Pathways
The use of specific chemical compounds as probes is a fundamental strategy in chemical biology for dissecting the complex functions of enzymes and elucidating their roles in biological pathways. Molecules designed to interact with a particular enzyme can serve as powerful research tools, allowing scientists to modulate its activity and observe the downstream consequences within a biological system. This compound and structurally related long-chain N-alkylhydroxylamines exemplify this approach, particularly in the development of selective inhibitors for studying specific enzyme isoforms.
Histone Deacetylase 11 (HDAC11) is the most recently identified member of the classical HDAC family and is the sole member of the class IV deacetylases. nih.govfrontiersin.org Its unique structure and enzymatic profile have made it a subject of intense research to understand its specific roles in immunology, metabolism, and cancer. frontiersin.orgscbt.com Studies have revealed that HDAC11 is particularly efficient at removing long-chain fatty acyl groups, such as myristoyl groups, from lysine residues on substrate proteins, a departure from the primary deacetylase activity of many other HDACs. nih.govnih.gov
This distinct substrate preference has guided the rational design of selective HDAC11 inhibitors for use as research tools. A key strategy involves modifying the zinc-binding hydroxamic acid moiety, a common feature in many broad-spectrum HDAC inhibitors. mdpi.com The N-alkylation of the hydroxamic acid group with a long carbon chain, structurally analogous to this compound, has proven to be an effective method for achieving selectivity for HDAC11. These long alkyl chains are thought to mimic the long-chain fatty acylated lysine residues that are the natural substrates for HDAC11. nih.gov
This approach has led to the development of potent and selective tool compounds. For instance, a macrocyclic inhibitor featuring an N-hexyl-substituted hydroxamic acid (14-NC6OH), a close structural relative of an N-decyl-substituted compound, demonstrates very good isoenzyme selectivity with a potent IC50 value of 0.04 µM for HDAC11. mdpi.com Another important reference inhibitor, SIS17, incorporates a long hexadecyl (C16) chain, further highlighting the effectiveness of using long alkyl chains to achieve HDAC11 specificity, although it utilizes a hydrazide instead of a hydroxamic acid as its zinc-binding group. mdpi.comcaymanchem.com The development of such isoform-selective inhibitors is crucial for exploring the specific biological functions of HDAC11 without the confounding effects of inhibiting other HDACs. nih.gov
Below is a data table summarizing the inhibitory activity of selected compounds designed to target HDAC11.
| Compound Name | Chemical Class | Target Enzyme | IC50 Value (µM) | Selectivity Profile |
| 14-NC6OH | N-Alkyl Hydroxamic Acid | HDAC11 | 0.04 | High selectivity for HDAC11. mdpi.com |
| SIS17 | N-Alkyl Hydrazide | HDAC11 | 0.83 | Selective for HDAC11 over HDAC1, -4, -8, and several sirtuins (IC50s >100 µM for others). caymanchem.comselleckchem.com |
| FT895 | Hydroxamic Acid | HDAC11 | Not specified | A potent and selective HDAC11 inhibitor. nih.gov |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Diamine oxidase (DAO) is the primary enzyme responsible for the degradation of extracellular biogenic amines, most notably histamine (B1213489). nih.govnih.gov It catalyzes the oxidative deamination of these substrates, playing a crucial role in preventing the systemic effects of excess histamine ingested from food. nih.gov The inhibition of DAO can lead to an accumulation of histamine, and various drugs are known to act as DAO inhibitors, operating through either competitive or non-competitive mechanisms. mdpi.com
However, a review of the scientific literature does not yield specific mechanistic studies on the inhibition of Diamine Oxidase by this compound. While the general mechanisms of DAO catalysis have been investigated using isotope effects with its natural substrates, and numerous compounds have been identified as DAO inhibitors, specific research detailing the kinetic and mechanistic interaction between this compound and Diamine Oxidase is not presently available. nih.govnih.gov
Advanced Spectroscopic and Chromatographic Characterization Methodologies for N Decylhydroxylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
¹H-NMR spectroscopy provides insights into the number of different types of protons in a molecule, their chemical environment, and their connectivity (coupling). For N-Decylhydroxylamine, key signals are expected from the long decyl chain and the characteristic hydroxylamine (B1172632) protons (N-H and O-H).
Reported ¹H-NMR data for this compound in CDCl₃ indicates broad multiplets in specific regions: δ 2.60–3.40 ppm, δ 4.90–6.00 ppm, and δ 7.20–7.60 ppm. thieme-connect.de The signals in the 2.60–3.40 ppm range are consistent with protons on the carbon atom directly adjacent to the nitrogen (α-CH₂) and potentially the N-H proton, depending on solvent and concentration effects. The broad signal between 4.90–6.00 ppm is characteristic of exchangeable protons, specifically the hydroxyl (-OH) and amine (-NH) protons of the hydroxylamine functional group. The presence of signals in the 7.20–7.60 ppm range, typically associated with aromatic protons, is unexpected for the pure this compound structure and may indicate impurities or specific experimental conditions. thieme-connect.de
Table 1: Expected and Reported ¹H-NMR Chemical Shifts for this compound
| Chemical Shift (δ ppm) | Multiplicity | Assignment (Expected) | Reported Data thieme-connect.de |
| 0.8-0.9 | Triplet | Terminal CH₃ | Not specified |
| 1.2-1.4 | Multiplet | Bulk (CH₂)₈ chain | Not specified |
| 2.60–3.40 | Multiplet | N-CH₂ | 2.60–3.40 (m) |
| 4.90–6.00 | Broad Singlet | N-H and O-H | 4.90–6.00 (m) |
| (7.20–7.60) | (Multiplet) | (Potential Impurity) | 7.20–7.60 (m) |
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom typically gives rise to a distinct signal. For this compound, the spectrum would reveal signals corresponding to the ten carbon atoms of the decyl chain and the carbon directly attached to the nitrogen. Aliphatic carbons typically resonate in the 0-50 ppm region, with carbons near electronegative atoms (like nitrogen or oxygen) shifted downfield. nist.gov
Table 2: Expected ¹³C-NMR Chemical Shift Ranges for this compound
| Chemical Shift (δ ppm) | Assignment (Expected) |
| 10-15 | Terminal CH₃ |
| 20-35 | Bulk (CH₂)₈ chain |
| 45-60 | N-CH₂ |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is employed to identify the functional groups present in a molecule by analyzing their characteristic vibrational modes. rsc.org
FTIR spectroscopy provides a fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of various bonds. For this compound, the key functional groups are the alkyl chain and the hydroxylamine (-NHOH) moiety.
Reported FTIR data for this compound includes absorption bands at 3540, 3400, 3280, and 1640 cm⁻¹ (film) thieme-connect.de, and 3270, 3159 cm⁻¹ (KBr) msu.edu. The broad absorption bands in the 3100-3600 cm⁻¹ region are characteristic of O-H and N-H stretching vibrations, indicative of the hydroxylamine group. thieme-connect.dersc.orgmsu.eduresearchgate.net The presence of multiple bands in this region suggests hydrogen bonding and different vibrational modes for the N-H and O-H bonds. The band at 1640 cm⁻¹ could be attributed to N-H bending vibrations or potentially other minor functional group vibrations. thieme-connect.de Alkyl C-H stretching vibrations are typically observed in the 2800-3000 cm⁻¹ range, which would also be present for the decyl chain, though not explicitly detailed in the provided snippets. researchgate.net
Table 3: Reported FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Source |
| 3540 | O-H/N-H stretching | thieme-connect.de |
| 3400 | O-H/N-H stretching | thieme-connect.de |
| 3280 | O-H/N-H stretching | thieme-connect.de |
| 3270 | O-H/N-H stretching | msu.edu |
| 3159 | O-H/N-H stretching | msu.edu |
| 1640 | N-H bending | thieme-connect.de |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) offers superior accuracy, allowing for the precise determination of molecular formulas. theses.frrsc.org
HRMS is critical for validating the molecular formula of a compound by providing an exact mass measurement, which can be compared to the theoretically calculated exact mass for a proposed formula. theses.fr For this compound (C₁₀H₂₃NO), the theoretical exact mass is 173.1780 g/mol .
In electrospray ionization (ESI) or similar soft ionization techniques, this compound would typically yield a protonated molecular ion, [M+H]⁺, with an m/z value of 174.1858 (173.1780 + 1.0078). Fragmentation patterns in mass spectrometry can also provide structural information. For alkyl hydroxylamines, common fragmentation pathways might include the loss of water (H₂O) or portions of the alkyl chain. google.com While specific fragmentation data for this compound was not found in the provided search results, the high precision of HRMS allows for the confident assignment of the molecular formula based on the exact mass of the molecular ion.
Table 4: Theoretical HRMS Data for this compound
| Ion | Proposed Formula | Theoretical m/z |
| [M+H]⁺ | C₁₀H₂₄NO | 174.1858 |
| [M-H₂O+H]⁺ | C₁₀H₂₂N | 156.1747 |
Coupling with Chromatographic Techniques (e.g., LC-MS, GC-MS)
The coupling of chromatographic techniques with mass spectrometry (MS) is crucial for the detailed characterization of O-Decylhydroxylamine, enabling both identification and quantification of the compound and its related substances, including impurities and degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS offers high sensitivity and selectivity, making it a powerful tool for analyzing complex mixtures where O-Decylhydroxylamine might be present or formed. This technique is particularly valuable for compounds that are thermally labile or non-volatile, which may not be suitable for gas chromatography nih.gov. LC-MS can provide comprehensive spectral information for metabolites and other components in crude extracts, supporting structural characterization based on candidate molecules from chemical databases nist.gov. The method involves measuring the molecular weight of unknown compounds using ionization methods like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) nih.gov. High-resolution MS (HRMS) experiments can then determine the elemental composition of molecular ions, while tandem MS (MS/MS) provides fragmentation information crucial for structural elucidation nih.gov. For instance, LC-MS has been effectively used to analyze various compounds, including aldehydes after derivatization, demonstrating its capability for sensitive detection and reliable identification of components in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a widely used technique for identifying and quantifying volatile and semi-volatile compounds, and it is effective for analyzing trace-level and unknown compounds. For O-Decylhydroxylamine, GC-MS can be employed for the quantification of byproducts, ensuring reaction specificity. While polar compounds often require derivatization to enhance volatility for GC analysis, the technique provides characteristic fragments that allow for easy identification by MS. GC-MS systems, including single quadrupole and triple quadrupole configurations, are suitable for both targeted and untargeted analysis, offering high selectivity and sensitivity for applications such as environmental contaminant monitoring or analysis of biological samples. O-Decylhydroxylamine has been detected in GC/MS analyses, indicating its suitability for this method, potentially after appropriate sample preparation or derivatization .
Advanced Chromatographic Separation Techniques
Chromatographic separation techniques are fundamental for isolating O-Decylhydroxylamine from complex matrices and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation Studies
High-Performance Liquid Chromatography (HPLC) is extensively used for the purity assessment and separation of O-Decylhydroxylamine and its related compounds. HPLC is capable of high-resolution separation of complex mixtures, effectively distinguishing compounds with minimal differences, which is crucial for detecting trace impurities and assessing sample purity. For O-Decylhydroxylamine, purity assessment can be supplemented with HPLC using a C18 column and an acetonitrile/water mobile phase.
Key Aspects of HPLC for Purity and Separation:
Separation of Components: HPLC columns separate sample components based on their interactions with the stationary phase, with impurities typically eluting at different times than the main compound.
Detection Methods: UV-Vis detection is commonly used, measuring the absorbance of UV or visible light by sample components, which enables their identification as different compounds absorb light at specific wavelengths.
Purity Calculations: Peak purity analysis and calculations are performed to ensure the homogeneity of the main peak and to quantify impurities.
Resolution and Reproducibility: HPLC offers high resolution and sensitivity, ensuring complete separation of the main peak from impurities for accurate purity assessments. It is also known for its rapid analysis times and high reproducibility due to easily controlled operational parameters.
Example Data for HPLC Applications (General Principles): While specific data for O-Decylhydroxylamine is limited in public search results, general HPLC method parameters for purity determination often involve:
| Parameter | Typical Range/Description | Reference |
| Column Type | C18 reversed-phase | |
| Mobile Phase | Acetonitrile/Water mixtures | |
| Detection Wavelength | UV-Vis (e.g., 190 nm for high response if applicable) | |
| Flow Rate | Typically 0.8 mL/min or optimized for separation | |
| Resolution | Baseline separation of main peak from impurities | |
| Linearity (R²) | Often >0.999 for quantitative methods | |
| Recovery | High recovery percentages for impurities (e.g., ~97-102%) |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a family of techniques that utilize narrow-bore capillaries and high voltages for high-efficiency separations of both large and small molecules. While direct applications to O-Decylhydroxylamine were not found, CE's principles make it a potential method for its analysis, especially if O-Decylhydroxylamine or its derivatives are charged or can be derivatized to be charged.
Key Features of CE:
Separation Mechanism: Separation is based on the differential migration of charged solutes in an electric field.
High Efficiency: CE can achieve very high theoretical plate counts, making it highly efficient for separations.
Versatility: It can separate cations, anions, and neutral species in a single analysis, often through the manipulation of electroosmotic flow (EOF).
Low Consumption: CE typically requires low reagent and sample consumption.
CE is particularly well-suited for the analysis of proteoforms and can be used for various biomolecules, including proteins, peptides, and nucleic acids. Given O-Decylhydroxylamine's potential involvement in biomolecular modifications , CE could be explored for analyzing its interactions or derivatives.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the mobile phase. SFC is considered a hybrid of gas and liquid chromatography, combining useful properties of both phases, such as high diffusivity and low viscosity.
Applications and Advantages of SFC:
Analysis of Thermally Labile Molecules: SFC is suitable for the analysis and purification of low to moderate molecular weight, thermally labile molecules.
Chiral Separations: It is widely used for the separation of chiral compounds, particularly in the pharmaceutical industry.
Faster Analysis: Compared to HPLC, SFC often allows for higher linear flow velocities while maintaining high chromatographic efficiency, leading to reduced analysis times and faster equilibration.
Environmental Benefits: SFC uses CO₂, which is less toxic and more environmentally friendly than many organic solvents used in normal-phase LC.
MS Compatibility: SFC can be hyphenated with mass spectrometry (SFC-MS), offering advantages like fast nebulization of the CO₂-based mobile phase, which quickly evaporates at the capillary outlet, making it suitable for various atmospheric-pressure ionization sources. SFC-MS has shown significant signal enhancement for polar metabolites compared to reversed-phase LC.
SFC's ability to handle a wide range of compounds, including polar metabolites, and its compatibility with MS detection, suggest its potential utility for O-Decylhydroxylamine analysis, especially for complex mixtures or chiral forms if applicable.
Kinetic Monitoring Techniques in Reaction Analysis
Monitoring chemical reactions is critical for optimizing processes and ensuring quality, and kinetic analysis helps in understanding reaction mechanisms and determining ideal conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Progression and Degradation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a productive and widely used technique for monitoring chemical reactions and degradation processes. The measured absorbance in UV-Vis spectroscopy is directly proportional to the concentration of a given reactant, product, or intermediate, as described by Beer's Law.
Applications in Reaction Progression and Degradation:
Reaction Monitoring: By measuring absorbance over time, the concentration of species participating in a reaction can be directly monitored. This allows for the observation of the formation or loss of components as a chemical reaction progresses.
Degradation Studies: UV-Vis spectroscopy is effective for monitoring the degradation kinetics of compounds. For O-Decylhydroxylamine, UV-Vis spectroscopy can be used to monitor its degradation kinetics. Forced degradation studies often involve exposing a substance to various stress conditions (e.g., hydrolytic, oxidative, thermal, photolytic) and then analyzing changes in its UV-Vis spectrum to detect degradation products and assess stability.
Purity Assessment during Degradation: Changes in absorbance over time, temperature, or buffer conditions can provide valuable information about degradation, aggregation, or structural changes. Although the degradation products themselves may not always be identified by UV-Vis alone, the method can detect changes due to stress conditions, indicating degradation.
Example Data for UV-Vis Spectroscopy (General Principles): For compounds that absorb in the UV-Vis range, changes in absorbance peaks can indicate reaction progression or degradation. For instance, in degradation studies, a decrease in the absorbance of the parent compound or the appearance of new peaks can signify decomposition.
| Parameter | Observation/Application | Reference |
| Absorbance Change | Directly proportional to concentration change over time | |
| Wavelength Scan | Monitoring spectral changes (e.g., 200-400 nm) | |
| Degradation Rate | Determined by monitoring decrease in absorbance over time | |
| Purity Assessment | Indication of changes due to stress conditions |
Computational and Theoretical Chemistry Approaches in N Decylhydroxylamine Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in quantum mechanics, are indispensable for probing the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation (or approximations thereof) to determine the energy and wave function of a system, from which a wide array of molecular properties can be derived.
Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of accuracy and computational efficiency, making it suitable for studying systems of moderate size, including organic molecules with longer alkyl chains. For N-Decylhydroxylamine, DFT calculations can provide crucial insights into its electronic structure, such as the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and atomic charges researchgate.netresearchgate.net.
Energy reaction coordinate diagrams are graphical representations that illustrate the energy changes occurring along a reaction pathway, from reactants through transition states and intermediates to products nih.govkarger.com. These diagrams are derived from quantum chemical calculations by locating stationary points on the potential energy surface, specifically minima (reactants, intermediates, products) and saddle points (transition states).
For this compound, the derivation of such diagrams using DFT can provide a detailed understanding of the kinetics and thermodynamics of its reactions. This includes determining activation energies (ΔG‡ or ΔE‡), which dictate reaction rates, and reaction enthalpies (ΔH) or Gibbs free energies (ΔG), which indicate the thermodynamic favorability of a transformation nih.govlabr.cc. For example, if this compound undergoes oxidation or reduction, DFT could map out the energy profiles for different mechanistic possibilities (e.g., radical pathways, concerted electron transfer), identifying the rate-determining steps and the stability of any transient intermediates. This computational approach allows for the prediction of reaction feasibility and selectivity before experimental synthesis.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of atoms and molecules ijnc.ir. By numerically solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic view of molecular systems, capturing conformational changes, diffusion, and intermolecular interactions in various environments capes.gov.brphysicsandmathstutor.commdpi.comnist.govchemeo.comcqvip.comdost.gov.phnih.govosti.govarxiv.org.
For this compound, MD simulations could be particularly insightful given its amphiphilic nature (a polar hydroxylamine (B1172632) head group and a long non-polar decyl chain). Simulations could investigate:
Conformational Dynamics: How the long alkyl chain flexes and folds, and how this influences the accessibility and reactivity of the hydroxylamine group.
Solvation Behavior: The interactions of this compound with different solvents (e.g., water, organic solvents) and how these interactions affect its conformation and aggregation.
Interfacial Behavior: Due to its amphiphilic properties, this compound might exhibit surfactant-like behavior. MD simulations could model its self-assembly into micelles or its interactions at interfaces (e.g., lipid bilayers, air-water interfaces), providing atomic-level details on aggregate structures and stability.
Interactions with Biomolecules: If this compound or its derivatives are considered for biological applications, MD can simulate their binding to proteins or nucleic acids, elucidating binding modes, affinities, and conformational changes induced upon interaction.
Application of Machine Learning and Chemoinformatics in Reaction Mechanism Prediction
Machine learning (ML) and chemoinformatics are rapidly transforming chemical research by enabling the prediction of chemical reaction outcomes, mechanisms, and kinetics from large datasets organic-chemistry.orgnih.govijnc.irmdpi.comsigmaaldrich.commi-6.co.jpresearchgate.netneurips.ccacs.orgnih.gov. These data-driven approaches can identify complex patterns and relationships that might be difficult to discern through traditional theoretical or experimental methods alone.
For this compound, ML and chemoinformatics could be applied in several ways:
Reaction Outcome Prediction: By training ML models on existing reaction data involving hydroxylamines or similar functional groups, one could predict the most likely products when this compound reacts with various substrates under different conditions. This could involve using molecular fingerprints or graph neural networks to represent the molecules and reactions organic-chemistry.orgmi-6.co.jp.
Mechanism Elucidation: ML models can be trained to identify reactive hotspots and predict elementary reaction steps, potentially aiding in the elucidation of complex mechanisms involving this compound neurips.ccnih.gov.
Property Prediction: Predicting physicochemical properties (e.g., pKa, solubility, partition coefficients) relevant to its reactivity and environmental fate without extensive experimental work.
Reaction Optimization: Using ML to predict optimal reaction conditions (temperature, solvent, catalyst) for transformations involving this compound, thereby reducing the need for extensive experimental screening.
In Silico Screening for Catalytic System Design
In silico screening involves using computational methods to rapidly evaluate large libraries of compounds or catalytic systems for desired properties or activities researchgate.netacs.orgresearchgate.netnih.govnist.govrsc.orgrsc.orgmdpi.com. This approach significantly accelerates the discovery and design process by identifying promising candidates for experimental validation.
If this compound or its derivatives were to be explored as components of catalytic systems (e.g., as ligands in metal catalysis, as organocatalysts, or as reagents in catalyzed transformations), in silico screening could be employed:
Ligand Design: If this compound were modified to act as a ligand for a metal catalyst, computational screening could evaluate various derivatives for their binding affinity to metal centers and their influence on catalytic activity and selectivity for specific reactions.
Organocatalysis: If the hydroxylamine moiety itself exhibits catalytic activity, virtual screening could help identify optimal structural modifications or reaction conditions to enhance its performance.
Substrate Scope Prediction: For reactions where this compound is a reactant, in silico screening could predict which catalytic systems are most effective for its transformation, considering factors like steric hindrance from the decyl chain and the electronic properties of the hydroxylamine group.
Development of Reduced Reaction Mechanisms for Complex Systems
Complex chemical systems, such as those found in combustion, atmospheric chemistry, or industrial processes, often involve hundreds or thousands of elementary reactions. Developing reduced reaction mechanisms is crucial for making kinetic modeling of such systems computationally tractable while retaining essential chemical accuracy physicsandmathstutor.comsigmaaldrich.comnih.govresearchgate.netacs.orgambeed.com.
While this compound itself might not typically be a primary component of large-scale combustion or atmospheric models, if it were involved in a more complex synthetic pathway or a degradation process, the principles of reduced reaction mechanisms would apply:
Kinetic Modeling: For processes where this compound is a key intermediate or reactant, reduced mechanisms would allow for efficient simulation of its formation, consumption, and the formation of major products, enabling the optimization of reaction conditions or reactor design. This is particularly relevant for long-chain organic compounds where the number of possible elementary reactions can be vast.
Emerging Research Frontiers and Future Outlook for N Decylhydroxylamine
Design and Synthesis of Tailored N-Decylhydroxylamine Derivatives
The design and synthesis of tailored this compound derivatives represent a significant area of research, particularly in the development of novel functional molecules. One notable application involves its use in the synthesis of macrocyclic inhibitors for Histone Deacetylase 11 (HDAC11). This compound has been successfully coupled to cyclic tetrapeptide precursors to yield compounds with potent inhibitory activity against HDAC11. nih.govacs.org This strategic incorporation highlights its utility in creating complex molecular architectures with specific biological functions.
The synthetic pathways for this compound and its derivatives often involve methods applicable to N,N-dialkylhydroxylamines. These include the reduction of nitrones or the oxidation of corresponding secondary amines using hydrogen peroxide, often catalyzed by materials such as titanium-silicalite. google.com A more specific route to this compound involves the reaction of decyl bromide with N-hydroxyphtalamide, followed by treatment with hydrazine (B178648) hydrate (B1144303) and subsequent acidification to yield the 1-decylhydroxylamine hydrochloride salt. rsc.orgrsc.org
The tailoring of this compound derivatives, particularly through the modification of the alkyl chain length and the incorporation into larger molecular scaffolds, has been shown to influence their biological activity and physicochemical properties. For instance, in the context of HDAC inhibitors, the N-decyl chain contributes to the compound's potency and selectivity for HDAC11 over other HDAC isoforms. nih.govacs.org
Table 1: Selectivity and Potency of this compound-Containing HDAC11 Inhibitors
| Compound | Ki (HDAC11) | Selectivity (HDAC11/HDAC1-9) |
| 1 | 4.7 nM | High |
| 2 | 2.1 nM | High |
Note: Data for compounds 1 and 2, which are macrocyclic inhibitors incorporating N-decyl hydroxyl amine or N-tetradecyl-containing amino acid building blocks, respectively. nih.govacs.org
Integration with Novel Catalytic and Green Chemistry Paradigms
The integration of this compound with novel catalytic and green chemistry paradigms is an evolving field, exploring its potential in sustainable synthetic methodologies and advanced catalytic processes.
Exploration of Single Atom Catalysts in N-Hydroxylamine Mediated Processes
While direct examples of this compound mediating processes involving single-atom catalysts (SACs) are still an emerging area of research, the broader field of hydroxylamine (B1172632) chemistry is increasingly intersecting with SACs. Single-atom catalysts, known for their maximal atomic efficiency and unique electronic structures, hold significant promise in various energy-related transformations and organic synthesis. biosynth.comrsc.org For instance, SACs have been explored for the selective reduction of nitric oxide into hydroxylamine, demonstrating high production rates. guidechem.com This indicates the relevance of SACs in the synthesis of hydroxylamines, contributing to greener and more efficient production routes for these compounds. Future research may explore this compound's role in facilitating reactions over SACs, leveraging its N-O bond for radical generation or its alkyl chain for specific substrate interactions.
Photoredox Catalysis and Sustainable Synthetic Methodologies
Photoredox catalysis, a powerful platform utilizing light energy to facilitate single-electron transfers, offers mild and sustainable conditions for chemical transformations. nih.govacs.org This approach is particularly effective for generating N-centered radicals from compounds containing N-O bonds, a characteristic feature of hydroxylamines like this compound. acs.org The weak N-O bonds in hydroxylamines make them attractive precursors for such radical species, opening new avenues for bond formation. acs.org
A direct example of "decyl hydroxylamine" (likely this compound given the context of N-radicals) being utilized in photoredox catalysis is its application in photoredox-catalyzed asymmetric Giese reactions. researchgate.netnih.gov Furthermore, decyl hydroxylamine has been employed in the modification of N-terminal α-amines of proteins, where the hydrocarbon chain length was investigated to fine-tune bioactivity. nih.gov This demonstrates its utility in creating new C-N bonds under mild, light-driven conditions, aligning with the principles of sustainable synthesis. The ability of photoredox chemistry to enable reactions under milder conditions and incorporate sustainable feedstocks, such as CO₂, further underscores its importance in green chemistry. nih.gov
Expanding Applications in Materials Science and Environmental Chemistry
This compound and its derivatives are poised for expanding applications in materials science and environmental chemistry, leveraging their chemical properties for advanced functional materials and remediation strategies.
Precursors for Advanced Functional Materials
This compound serves as a valuable precursor for advanced functional materials, particularly in the realm of biologically active molecules. As discussed in Section 8.1, its incorporation into macrocyclic structures has led to the development of potent and selective HDAC11 inhibitors. nih.govacs.org These compounds represent a class of functional materials with significant therapeutic potential.
Beyond pharmaceuticals, the amphiphilic nature conferred by the decyl alkyl chain suggests potential applications in materials science. While specifically documented for O-Decylhydroxylamine, its use as a precursor for amine-based surfactants and its inherent amphiphilic properties are indicative of similar potential for this compound. Surfactants are critical components in various industrial applications, including detergents and emulsifiers, and play a role in materials such as coatings and polymers. guidechem.comwikipedia.org The ability to modify biomolecules, such as DNA, site-selectively, as observed with O-Decylhydroxylamine, also points to the broader utility of decyl-substituted hydroxylamines in creating functionalized biomaterials.
Contribution to Environmental Remediation Research (e.g., Wastewater Treatment)
The hydroxylamine functional group, particularly when combined with an alkyl chain, shows promise in environmental remediation, notably in wastewater treatment. O-Decylhydroxylamine, for instance, has been identified for its ability to oxidize organic contaminants in wastewater via radical pathways. This mechanism, involving the generation of reactive radical species, is a key aspect of advanced oxidation processes used in environmental remediation.
Furthermore, other hydroxylamine derivatives, such as N,N-Diethylhydroxylamine (DEHA), are widely used as oxygen scavengers in water treatment, especially in high-pressure boiler systems. wikipedia.org These applications highlight the general utility of hydroxylamines in mitigating environmental pollution. Given the structural similarities and the presence of the reactive hydroxylamine group, this compound is expected to exhibit analogous properties, making it a promising candidate for further research in environmental remediation, including the removal of organic pollutants and as an oxygen scavenger in various water treatment processes. The development of sustainable solutions for wastewater treatment is crucial given escalating environmental pollution, and compounds like this compound could contribute to more effective and environmentally friendly remediation techniques. nist.govrestorical.comoperatorsunlimited.netmatterofgas.euresearchgate.netresearchgate.netgwp.org
Q & A
Q. What are the recommended synthetic pathways for N-Decylhydroxylamine in laboratory settings?
this compound can be synthesized via hydroxylation of decylamine precursors under controlled conditions. For example, hydroxylamine derivatives are often prepared by reacting alkylamines with hydroxylating agents like hydroxylamine-O-sulfonic acid in anhydrous solvents. Reaction parameters such as temperature (0–5°C) and pH (neutral to slightly acidic) are critical to avoid side reactions like over-oxidation or decomposition . Post-synthesis purification typically involves column chromatography or recrystallization using non-polar solvents.
Q. What safety protocols are essential when handling this compound?
Key safety measures include:
- Personal Protective Equipment (PPE): Impervious gloves, safety goggles, and flame-retardant lab coats .
- Ventilation: Use fume hoods or closed systems to prevent inhalation of vapors .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to minimize degradation .
- Disposal: Follow hazardous waste regulations, including neutralization before disposal and consultation with certified waste management personnel .
Q. Which analytical techniques are most reliable for assessing this compound purity and structure?
- Chromatography: HPLC with UV detection (λ = 210–240 nm) or GC-MS for volatile derivatives .
- Spectroscopy: H/C NMR to confirm molecular structure (e.g., hydroxylamine proton at δ 6.5–7.5 ppm) and FT-IR for functional group analysis (N-O stretch ~930 cm) .
- Reference Standards: Cross-validate data with NIST Chemistry WebBook or PubChem entries for spectral matching .
Advanced Research Questions
Q. How can experimental parameters be optimized to improve this compound synthesis yields?
Systematic optimization involves:
- Design of Experiments (DoE): Use factorial designs to test variables like catalyst loading (e.g., palladium or iron-based catalysts), solvent polarity, and reaction time .
- Kinetic Studies: Monitor reaction progress via inline spectroscopy (e.g., Raman) to identify rate-limiting steps .
- Scale-Up Considerations: Maintain consistent stirring rates and temperature gradients to ensure reproducibility at larger scales .
Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?
Contradictions may arise from:
- Variability in Assay Conditions: Standardize bioactivity assays (e.g., enzyme inhibition, cytotoxicity) using controls like known inhibitors and consistent cell lines .
- Sample Purity: Re-evaluate compound purity via orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurities as confounding factors .
- Computational Validation: Perform docking studies or QSAR modeling to predict bioactivity and compare with experimental results .
Q. What are the best practices for long-term stability studies of this compound?
- Accelerated Degradation Testing: Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to simulate aging, then analyze degradation products via LC-MS .
- Stabilizers: Evaluate antioxidants (e.g., BHT) or chelating agents to inhibit oxidation of the hydroxylamine group .
- Periodic Reanalysis: Conduct stability checks every 6–12 months using validated analytical protocols .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
